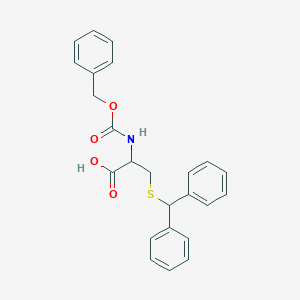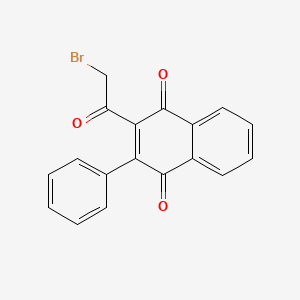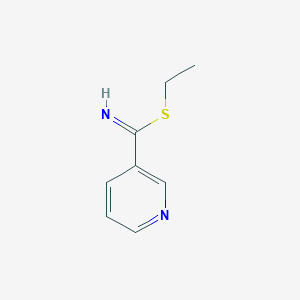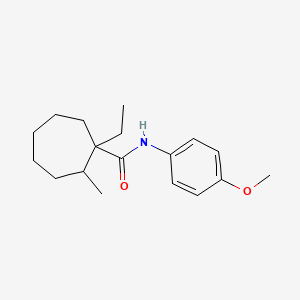![molecular formula C12H14O B14645080 2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane CAS No. 52210-99-8](/img/structure/B14645080.png)
2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane is an organic compound with the molecular formula C12H14O. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to a phenyl group that is further substituted with a prop-2-en-1-yl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane typically involves the reaction of an appropriate phenyl derivative with an epoxidizing agent. One common method is the epoxidation of 2-{[2-(Prop-2-en-1-yl)phenyl]methyl}styrene using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the catalytic epoxidation of the corresponding alkene using a titanium silicate catalyst in the presence of hydrogen peroxide. This method offers high selectivity and yield, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed through the oxidation of the oxirane ring.
Alcohols: Formed through the reduction of the oxirane ring.
Substituted Products: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of epoxy resins, coatings, and adhesives due to its reactive oxirane ring.
Mecanismo De Acción
The mechanism of action of 2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. The compound can undergo ring-opening reactions, leading to the formation of various products depending on the nature of the nucleophile and reaction conditions. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular proteins and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-2-methyloxirane: Similar structure but with a methyl group instead of a prop-2-en-1-yl group.
2,2’-[Methylenebis(4,1-phenyleneoxymethylene)]bisoxirane: Contains two oxirane rings and a bisphenol structure.
Phenylethylene oxide: Similar structure but lacks the prop-2-en-1-yl group.
Uniqueness
The presence of the prop-2-en-1-yl group in 2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane imparts unique reactivity and properties compared to other similar compounds. This structural feature allows for specific interactions and reactions that are not possible with other oxirane derivatives.
Propiedades
Número CAS |
52210-99-8 |
|---|---|
Fórmula molecular |
C12H14O |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
2-[(2-prop-2-enylphenyl)methyl]oxirane |
InChI |
InChI=1S/C12H14O/c1-2-5-10-6-3-4-7-11(10)8-12-9-13-12/h2-4,6-7,12H,1,5,8-9H2 |
Clave InChI |
QQZYVPKVWMURCM-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=CC=CC=C1CC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


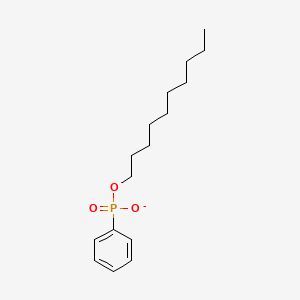
![3-Methyl-3-[4-(pentyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14645008.png)

![2-(4-Chlorophenyl)-5-[2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-thiadiazole](/img/structure/B14645013.png)
![1-[(4-Butylphenyl)sulfanyl]-2-(chloromethyl)benzene](/img/structure/B14645014.png)

![1-benzyl-2-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B14645031.png)
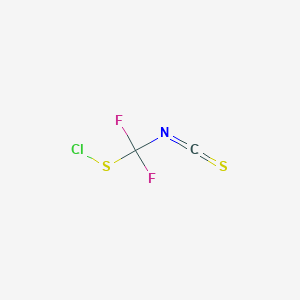
![Dibromo[tris(pentafluorophenyl)]-lambda~5~-stibane](/img/structure/B14645044.png)
